2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile
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Overview
Description
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is an organic compound with the molecular formula C9H9N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a nitrile group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile typically involves the nitration of 2-methylpyridine followed by the introduction of the nitrile group. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the 4-position. The resulting 2-methyl-4-nitropyridine is then reacted with a suitable nitrile source, such as cyanogen bromide, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Methyl-2-(4-aminopyridin-2-yl)propanenitrile.
Reduction: 2-Methyl-2-(4-nitropyridin-2-yl)propanoic acid.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nitrile group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
- 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile
- 2-Methyl-2-(4-aminopyridin-2-yl)propanenitrile
Uniqueness
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is unique due to the specific positioning of the nitro and nitrile groups, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows it to participate in specific reactions and interactions that are not possible with other isomers.
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-methyl-2-(4-nitropyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C9H9N3O2/c1-9(2,6-10)8-5-7(12(13)14)3-4-11-8/h3-5H,1-2H3 |
InChI Key |
PPDNESTYPJCNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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